2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester is a chemical compound with a complex structure that includes a pyrrolidine ring, an amino group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and ensure high yields. The use of continuous flow reactors and other advanced technologies can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester include:
- 2-(2-Aminoethoxy)ethanol
- 2-(2-(2-Aminoethoxy)ethoxy)acetic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and makes it suitable for diverse applications in scientific research and industry .
Properties
IUPAC Name |
benzyl 2-(2-aminoethoxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c16-8-10-19-12-14-7-4-9-17(14)15(18)20-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQSRTYAGYAFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)COCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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